CoPo 22
Overview
Description
CoPo 22 is a compound that belongs to the class of cyanoquinolinesIt is known for its dual corrector and potentiator activities, which are particularly relevant in the context of cystic fibrosis research .
Preparation Methods
The synthesis of CoPo 22 involves several steps. One of the methods reported involves the following steps :
Starting Materials: 3-methoxybenzoic acid, 2-[(2-aminoethyl)amino]-5,7-dimethylquinoline-3-carbonitrile, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and triethylamine.
Reaction Conditions: The reaction is carried out in dichloromethane (DCM) and N,N-dimethylformamide (DMF) at room temperature.
Chemical Reactions Analysis
CoPo 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Condensation: The active hydrogen on the cyano group can participate in condensation reactions with various reagents to form heterocyclic compounds.
Scientific Research Applications
CoPo 22 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of CoPo 22 involves its interaction with the CFTR protein. The compound acts as both a corrector and a potentiator:
Corrector Activity: It helps in the proper folding and cellular processing of the defective ΔPhe508-CFTR protein.
Potentiator Activity: It enhances the chloride channel gating function of the CFTR protein, thereby improving chloride ion transport across cell membranes.
Comparison with Similar Compounds
CoPo 22 can be compared with other cyanoquinoline derivatives:
-
Similar Compounds
- N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
-
Uniqueness: : The dual corrector and potentiator activities of this compound make it unique among cyanoquinoline derivatives. This dual activity is particularly beneficial for the treatment of cystic fibrosis, as it addresses both the folding and gating defects of the CFTR protein .
Properties
IUPAC Name |
N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-9-15(2)19-12-17(13-23)21(26-20(19)10-14)24-7-8-25-22(27)16-5-4-6-18(11-16)28-3/h4-6,9-12H,7-8H2,1-3H3,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGJSWWPNARXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)NCCNC(=O)C3=CC(=CC=C3)OC)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390480 | |
Record name | ASN 06744166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606101-83-1 | |
Record name | ASN 06744166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.